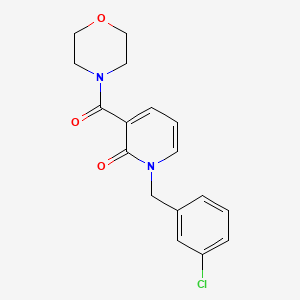
1-(3-chlorobenzyl)-3-(morpholinocarbonyl)-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorobenzyl)-3-(morpholinocarbonyl)-2(1H)-pyridinone, commonly known as MCBP, is an organic compound that is used in various scientific research applications. MCBP is a synthetic compound belonging to the class of pyridinones. It is a colorless solid with a molecular weight of 254.62 g/mol and a melting point of 103-105°C. MCBP has been widely studied due to its interesting properties and potential applications.
Applications De Recherche Scientifique
Novel Synthesis of Pyridine and Pyrimidine Derivatives Research by Soliman, Khodairy, and Ahmed (2003) explores the synthesis of condensed pyridin-2(1H)-one and pyrimidine derivatives through the reaction of N-chloroacetyl derivatives with morpholine. This process leads to the creation of N-morpholin-1-yl acetyl derivatives, which are further subjected to Thorpe-Ziegler cyclization to produce condensed pyridin-2(1H)-one derivatives. Additionally, the treatment of these compounds with malononitrile or p-chlorobenzylidinemalononitrile in the presence of triethylamine yields corresponding pyrimidines and pyridine derivatives, demonstrating a versatile approach to synthesizing heterocyclic compounds with potential applications in various fields of chemical research (Soliman, Khodairy, & Ahmed, 2003).
Unimolecular and Bimolecular N-Substituent Transfer Katritzky et al. (1980) investigated the transfer of N-substituents from pyridinium cations to piperidine, morpholine, and pyridine in chlorobenzene solution. Their findings highlight distinct unimolecular and bimolecular processes that provide insights into the mechanistic pathways of N-substituent transfer, offering a foundational understanding for further studies in organic synthesis and reaction mechanisms (Katritzky et al., 1980).
Pyridine Derivatives as Insecticides Bakhite et al. (2014) synthesized and tested the insecticidal activity of various pyridine derivatives against the cowpea aphid, revealing that certain compounds exhibited significant aphidicidal activities. This research not only adds to the understanding of pyridine chemistry but also opens up new avenues for the development of effective insecticides, showcasing the potential of pyridine derivatives in agricultural applications (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Synthesis and Characterization of Cobalt(III) Complexes Amirnasr et al. (2001) synthesized and characterized Cobalt(III) complexes incorporating morpholine, highlighting the structural and spectroscopic analysis of these complexes. The study provides valuable insights into the coordination chemistry of cobalt and the role of ligands like morpholine in modulating the properties of metal complexes, which can be crucial for catalysis and material science research (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(morpholine-4-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c18-14-4-1-3-13(11-14)12-20-6-2-5-15(17(20)22)16(21)19-7-9-23-10-8-19/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOWQUNYXGZWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-3-(morpholinocarbonyl)-2(1H)-pyridinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopentyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2917207.png)
![4,6-Diethyl-4,8-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2917208.png)
![4-[(2-Chloroacetamido)methyl]benzoic acid](/img/structure/B2917209.png)
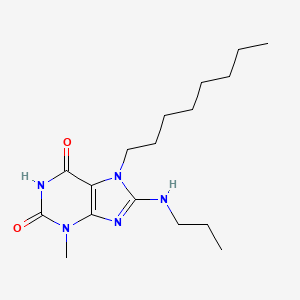
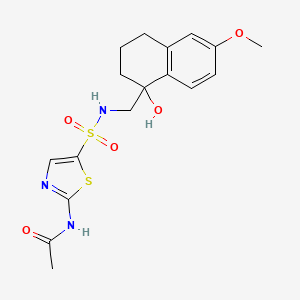

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2917216.png)

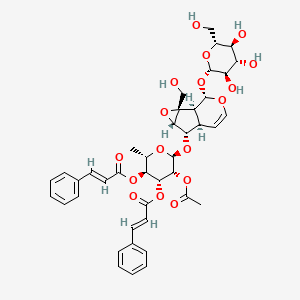

![5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2917221.png)
![8-(sec-butyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917225.png)
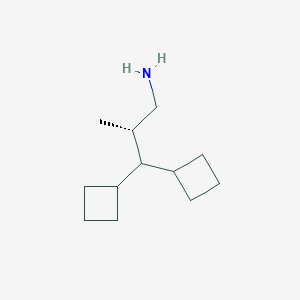
![5-Bromo-1-[(3,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2917228.png)